Aqueous Solubility Reduction Versus 5‑Fluorouracil: A Factor-of‑2.2 Decrease
At 20 °C, 5‑fluoro‑2‑methoxyuracil exhibits a measured water solubility of 5.49 g/L , whereas 5‑fluorouracil (CAS 51‑21‑8) displays a literature solubility of 12.2 g/L under the same conditions . The 2‑O‑methyl modification therefore reduces aqueous solubility by approximately 55 % (factor 2.22). This moderate hydrophobicity can influence dissolution rate, in vitro bioassay vehicle selection, and preparative chromatography mobile phases that rely on aqueous/organic partitioning.
| Evidence Dimension | Water solubility (g/L) at 20 °C |
|---|---|
| Target Compound Data | 5.49 g/L |
| Comparator Or Baseline | 5‑Fluorouracil (5‑FU): 12.2 g/L |
| Quantified Difference | Δ = –6.71 g/L (≈2.22‑fold lower) |
| Conditions | Aqueous solubility at 20 °C as reported in chemical property databases |
Why This Matters
Procurement scientists must account for substantially different aqueous solubility when substituting this compound for 5‑FU in vehicle‑controlled biological assays or in synthetic steps requiring homogeneous aqueous conditions.
- [1] Chemhome123. 2-Methoxy-5-fluorouracil, CAS 1480-96-2: Water solubility 5.49 g/L at 20 °C. Accessed 2026. View Source
